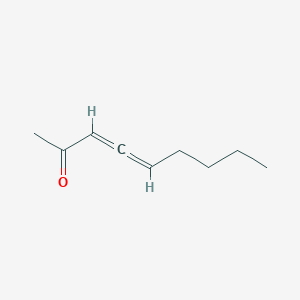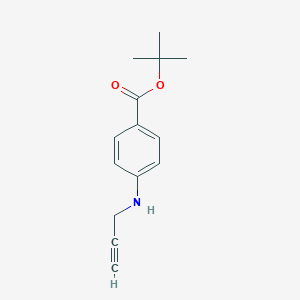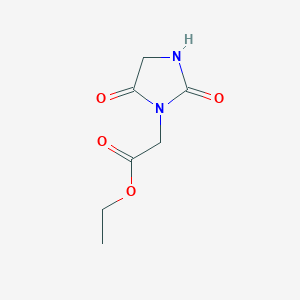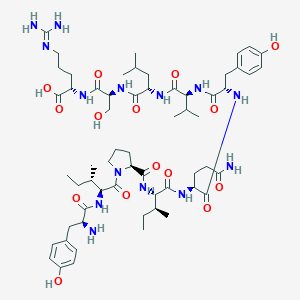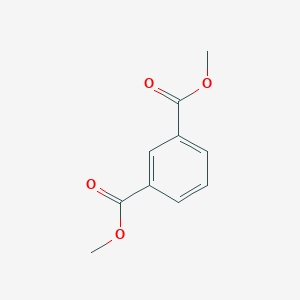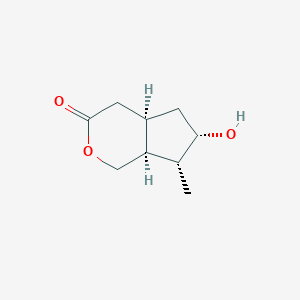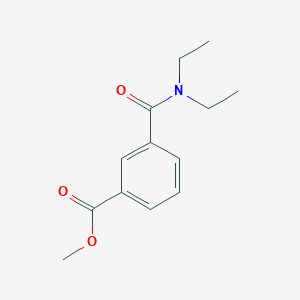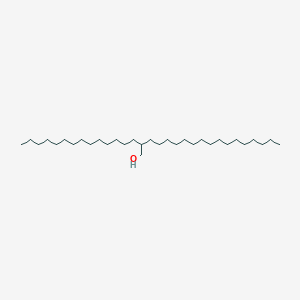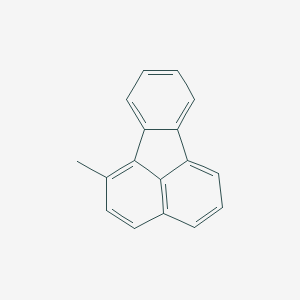
1-Methylfluoranthene
描述
1-Methylfluoranthene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H12 . It is a derivative of fluoranthene, where a methyl group is attached to the first carbon atom of the fluoranthene structure. This compound is known for its environmental presence as a pollutant and its mutagenic properties .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylfluoranthene can be synthesized through various organic reactions. One common method involves the alkylation of fluoranthene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in small quantities for research purposes using the aforementioned synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 1-Methylfluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of fluoranthenequinone.
Reduction: Formation of dihydro-1-methylfluoranthene.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-Methylfluoranthene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Its mutagenic properties make it a subject of study in genetic research to understand the mechanisms of mutagenesis.
Medicine: Research on its biological effects contributes to understanding the health impacts of PAH exposure.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors
作用机制
The mechanism by which 1-Methylfluoranthene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s planar structure allows it to insert between DNA base pairs, disrupting normal cellular processes. Additionally, it can generate reactive oxygen species (ROS) during metabolic activation, leading to oxidative stress and damage to cellular components .
相似化合物的比较
Fluoranthene: A parent compound of 1-Methylfluoranthene, differing by the absence of the methyl group.
Pyrene: Another PAH with a similar structure but different ring fusion pattern.
Benzo[a]pyrene: A well-known carcinogenic PAH with a more complex structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group can affect its interaction with enzymes and other cellular components, making it distinct from its parent compound fluoranthene and other similar PAHs .
属性
IUPAC Name |
1-methylfluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-9-10-12-5-4-8-15-13-6-2-3-7-14(13)16(11)17(12)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJQJDCUHJRGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180538 | |
| Record name | 1-methylfluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25889-60-5 | |
| Record name | 1-Methylfluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methylfluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76PHN4611 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methylfluoranthene formation in the photoreactions of certain bridged polycyclic chlorides?
A: this compound serves as a key product in the photochemical transformations of specific bridged polycyclic chlorides, specifically in the context of singlet state reactivity. For instance, direct irradiation of 2-chloro-6,7:8,9-dibenzotricyclo[3.2.2.02,4]nona-6,8-diene (5-Cl) yields this compound as a product in various solvents like cyclohexane, acetic acid, and wet acetonitrile []. This formation is particularly interesting as it highlights a reversal of the reaction observed under triplet sensitization conditions, showcasing the distinct reactivity pathways dictated by different excited states.
Q2: What experimental evidence supports the proposed singlet state reactivity leading to this compound formation?
A: The involvement of the singlet state in this compound formation from 5-Cl is supported by quenching experiments using piperylene []. Researchers observed that while the formation of this compound was effectively quenched by piperylene, the formation of allylic chlorides remained unaffected. This selective quenching suggests that this compound originates from a singlet excited state, which is susceptible to quenching by piperylene, while the allylic chlorides likely arise from a different pathway, potentially involving a triplet state less sensitive to piperylene quenching.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


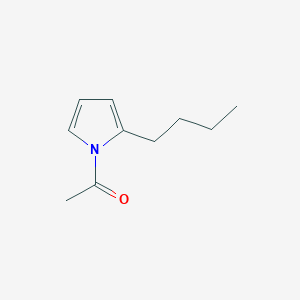

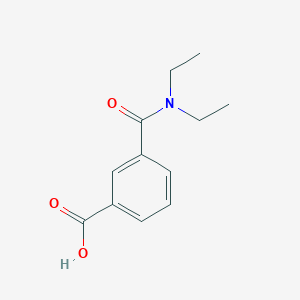
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
